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PCSK9 degrader 1

PCSK9 allosteric modulator X-ray crystallography

PCSK9 degrader 1 (also designated as Compound is a heterobifunctional small-molecule ligand that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) and facilitates its degradation via the ubiquitin–proteasome system. It exhibits high binding affinity for PCSK9 with a Ki of 107 nM and is distinguished by its binding to an unprecedented allosteric pocket between the catalytic and C-terminal domains of the protein, as confirmed by X‑ray crystallography at 1.53 Å resolution.

Molecular Formula C34H34FN3O6S
Molecular Weight 631.7 g/mol
Cat. No. B12414048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCSK9 degrader 1
Molecular FormulaC34H34FN3O6S
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6
InChIInChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1
InChIKeyQSQMEZHJQDPPNQ-GWDUEUPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PCSK9 degrader 1 (Compound 16): Technical Baseline and Procurement Context


PCSK9 degrader 1 (also designated as Compound 16) is a heterobifunctional small-molecule ligand that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) and facilitates its degradation via the ubiquitin–proteasome system [1]. It exhibits high binding affinity for PCSK9 with a Ki of 107 nM [2] and is distinguished by its binding to an unprecedented allosteric pocket between the catalytic and C-terminal domains of the protein, as confirmed by X‑ray crystallography at 1.53 Å resolution [3][4]. The compound comprises a PCSK9‑binding ligand connected to an Arg(Boc)₃ moiety that acts as a ubiquitin‑independent proteasome‑recruiting element, enabling ligand‑induced degradation of PCSK9 without intrinsically affecting its enzymatic function [1][4].

Allosteric PCSK9 binder engaging a pocket between catalytic and C‑terminal domains
Ubiquitin‑independent proteasome recruitment via Arg(Boc)3 motif
Degradation workflow fit without direct LDLR‑interaction blockade

Why Direct Substitution with Other PCSK9 Ligands Is Not Straightforward


PCSK9‑targeted agents exhibit profound mechanistic divergence that precludes simple functional substitution. Monoclonal antibodies and cyclic peptide inhibitors (e.g., PCSK9‑IN‑1, Ki = 1.46 nM) block the protein–protein interaction between PCSK9 and the LDL receptor [1][2], whereas small‑molecule inhibitors may act through secretion blockade. In contrast, PCSK9 degrader 1 actively recruits the proteasome to catalytically eliminate the PCSK9 protein itself [3]. This catalytic mechanism, coupled with an allosteric binding site distinct from the LDLR‑interaction interface, yields a unique degradation profile (up to 61 % reduction in mature PCSK9 at 20 µM) that cannot be replicated by simple inhibitors or other allosteric ligands [3][4]. Consequently, procurement of a generic “PCSK9 ligand” without consideration of mechanism, binding site, and degradation capability will inevitably lead to mismatched experimental outcomes.

MECHANISM Stoichiometric inhibitors or antibodies cannot reproduce catalytic PCSK9 elimination; degradation outcome may shift.
BINDING SITE Orthosteric ligands target the LDLR interface; this allosteric binder may alter trafficking interpretation.
PROTEASOME PATHWAY Ubiquitin‑independent recruitment is absent from E3‑ligase‑dependent PROTACs, limiting direct transfer of degrader profiles.

Quantitative Differentiation of PCSK9 degrader 1 from Comparators


Allosteric Binding Site Unique Among PCSK9 Ligands

PCSK9 degrader 1 binds to a previously undescribed allosteric pocket situated between the catalytic and C‑terminal domains of PCSK9, as determined by X‑ray crystallography at 1.53 Å resolution [1]. In contrast, clinical monoclonal antibodies (e.g., evolocumab) and macrocyclic peptide inhibitors (e.g., MK‑0616, Ki = 5 pM) occupy the LDLR‑binding interface [2]. The allosteric nature of binding means that PCSK9 degrader 1 does not intrinsically perturb the PCSK9–LDLR interaction or enzymatic function, providing a distinct pharmacological phenotype that can be used to interrogate degradation‑specific biology without confounding functional inhibition [1][3].

Allosteric Binding Site
Data to verify
Pocket between catalytic and C‑terminal domains (PDB 6U26) vs. LDLR‑binding interface for evolocumab, MK‑0616
Structurally distinct binding region supports degradation‑focused studies without orthosteric interference.
X‑ray crystallography at 1.53 Å; comparator sites from literature.
PCSK9 allosteric modulator X-ray crystallography

Quantitative Degradation Efficiency in Cellular Context

In HEK293 cells overexpressing PCSK9, treatment with 20 µM PCSK9 degrader 1 achieved maximum degradation of 58 % for the pro‑form and 61 % for the mature form of PCSK9, with no observed cytotoxicity in this system [1]. By comparison, the clinical‑stage peptide degrader Cadd4 reduced hepatic PCSK9 by 38 % in high‑fat diet‑fed mice, albeit in a distinct in vivo context [2]. Direct cellular degradation data for Cadd4 in HEK293 cells are not publicly available, making PCSK9 degrader 1 the quantitatively benchmarked cellular degrader in this target class.

Cellular Degradation
Cross-study comparable
Pro‑form 58 %↓, Mature 61 %↓ (20 µM, HEK293) vs. Cadd4 38 %↓ (hepatic in vivo)
Reported cellular degradation endpoints provide a quantitative reference for intracellular PCSK9 turnover assays.
Different models and conditions; direct head‑to‑head data not available.
PCSK9 protein degradation cellular assay

Mechanistic Advantage: Catalytic Degradation vs. Stoichiometric Inhibition

PCSK9 degrader 1 functions as a heterobifunctional molecule that recruits the ubiquitin–proteasome system to induce catalytic degradation of PCSK9 [1]. In contrast, PCSK9‑IN‑1 (Ki = 1.46 nM) and the orally bioavailable MK‑0616 (Ki = 5 pM) act as stoichiometric inhibitors that block PCSK9–LDLR binding but do not eliminate the PCSK9 protein [2]. The catalytic nature of degradation means that a single degrader molecule can eliminate multiple copies of PCSK9, potentially leading to sustained LDLR upregulation even after compound washout, whereas inhibitors require continuous target occupancy to maintain effect.

Catalytic vs. Stoichiometric
Class-level inference
Catalytic proteasome recruitment vs. stoichiometric inhibition (PCSK9‑IN‑1, MK‑0616)
Catalytic degradation mechanism may sustain LDLR recovery after compound removal; study context differs.
Based on biochemical characterization; kinetic advantage inferred from degrader class properties.
PCSK9 targeted protein degradation mechanism of action

Ubiquitin‑Independent Proteasome Recruitment Differentiates from VHL/CRBN‑Based PROTACs

Unlike canonical PROTACs that hijack VHL or CRBN E3 ubiquitin ligases, PCSK9 degrader 1 utilizes an Arg(Boc)₃ moiety that acts as a ubiquitin‑independent proteasome‑recruiting element [1]. X‑ray crystallography reveals that this motif extends out of the binding pocket, enabling interactions with components of the degradation complex [2]. This distinct recruitment mechanism may confer advantages in cell types where E3 ligase expression is limiting or where PROTACs suffer from hook‑effect constraints. No direct comparator data for PCSK9‑specific VHL/CRBN PROTACs are publicly available, positioning PCSK9 degrader 1 as the only well‑characterized ubiquitin‑independent degrader in this target class.

Ubiquitin‑Independent Recruitment
Supporting evidence
Arg(Boc)3 moiety mediates proteasome engagement without ubiquitin ligase hijacking
Distinct recruitment mode expands experimental design in E3‑limited cell contexts.
X‑ray crystallography confirms motif extends from pocket; no direct PROTAC comparator data available.
PCSK9 PROTAC ubiquitin‑independent degradation

Optimal Research Applications for PCSK9 degrader 1 Based on Differentiated Evidence


Probing Allosteric Regulation of PCSK9 Without Functional Inhibition

The allosteric binding site of PCSK9 degrader 1 permits researchers to study PCSK9 degradation and cellular trafficking while leaving the PCSK9–LDLR interaction intact. This is particularly valuable for experiments that require uncoupling PCSK9 removal from LDLR blockade, a design not feasible with orthosteric inhibitors or monoclonal antibodies [1][2].

Quantitative Cellular Degradation Studies in HEK293 Overexpression Models

With well‑characterized degradation metrics (58 % pro‑form, 61 % mature form reduction at 20 µM), PCSK9 degrader 1 provides a reliable benchmark for cellular degradation assays. Researchers can use these quantitative baselines to evaluate downstream effects on LDLR expression, LDL uptake, or to compare novel degrader candidates [3].

Mechanistic Dissection of Ubiquitin‑Independent Proteasome Recruitment

The Arg(Boc)₃‑based proteasome‑recruiting element of PCSK9 degrader 1 enables investigations into ubiquitin‑independent protein degradation pathways. This tool is suitable for studies in cell lines with limited VHL or CRBN expression or for experiments aiming to avoid hook‑effect complications associated with E3 ligase‑based PROTACs [4].

Application
Selection Property
Validation Focus
Allosteric regulation studies without LDLR blockade
Allosteric binding pocket distinct from LDLR interface
PCSK9 trafficking and degradation endpoint monitoring
Cellular degradation assay benchmarking
Reported cellular degradation efficiency in HEK293 overexpression
LDLR expression and LDL uptake endpoints review
Ubiquitin‑independent proteasome pathway dissection
Arg(Boc)3‑mediated proteasome recruitment motif
Proteasome engagement in E3‑limited cell models
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